molecular formula C7H8N4 B1426694 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine CAS No. 1221288-29-4

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Cat. No. B1426694
CAS RN: 1221288-29-4
M. Wt: 148.17 g/mol
InChI Key: OXNIAWBEIAVSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine” is a heterocyclic compound . It is also known as 1H-Pyrazolo[4,3-c]pyridin-4-amine,1-methyl-(9CI) .


Synthesis Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Molecular Structure Analysis

The molecular structure of “1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine” is represented by the InChI code: 1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4,8,10H,1H3 . The molecular weight of this compound is 148.17 .


Physical And Chemical Properties Analysis

The compound “1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine” is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Researchers have explored various synthesis techniques for compounds similar to 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine. For instance, the water-mediated hydroamination and silver-catalyzed aminooxygenation methods have been utilized for the synthesis of methylimidazo[1,2-a]pyridines, showcasing an aqueous synthesis approach without the deliberate addition of a catalyst (Mohan et al., 2013).
  • Molecular Structure Studies : Investigations into the mass spectra and structure of halo-substituted 2- and 4-aminopyrimidines have contributed to understanding the molecular structure and behavior of related heterocyclic compounds, highlighting the imine form's role in their molecular ion disintegration paths (Khmel’nitskiĭ et al., 1973).

Biomedical Applications

  • Anticancer Agent Synthesis : Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has identified these compounds as potential anticancer agents, focusing on their activity as mitotic inhibitors with significant antitumor activity in preclinical models (Temple et al., 1987).
  • Comprehensive Review of Biomedical Applications : A review covering over 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, focusing on their synthesis, the diversity of substituents, and their biomedical applications. This extensive analysis underscores the potential of these compounds in therapeutic applications (Donaire-Arias et al., 2022).

Advanced Material and Chemical Research

  • Spin-Crossover Complexes : Research on spin-crossover Iron(II) complexes bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds has revealed insights into the magnetic properties and structural characteristics of these complexes, contributing to the field of advanced material science (Nishi et al., 2010).

Safety and Hazards

The compound “1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of “1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine” and similar compounds could involve further exploration of their synthetic strategies and approaches . This could lead to the development of new methods for assembling the pyrazolopyridine system .

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIAWBEIAVSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Reactant of Route 2
Reactant of Route 2
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Reactant of Route 3
Reactant of Route 3
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Reactant of Route 4
Reactant of Route 4
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Reactant of Route 5
Reactant of Route 5
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Reactant of Route 6
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.